molecular formula C10H6ClNO3 B12352547 4-Quinolinecarboxylic acid, 8-chloro-1,2-dihydro-2-oxo-

4-Quinolinecarboxylic acid, 8-chloro-1,2-dihydro-2-oxo-

Cat. No.: B12352547
M. Wt: 223.61 g/mol
InChI Key: XEAKCMKCXBUKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-2-hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-2-hydroxyquinoline-4-carboxylic acid typically involves the chlorination of 2-hydroxyquinoline-4-carboxylic acid. One common method includes the reaction of 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the 8-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-chloro-2-hydroxyquinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can chelate metal ions, which is crucial for its biological activity. The compound can inhibit enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-hydroxyquinoline-4-carboxylic acid
  • 8-hydroxyquinoline
  • 8-chloroquinoline

Comparison: 8-chloro-2-hydroxyquinoline-4-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, along with a chlorine atom at the 8-position. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, 8-hydroxyquinoline lacks the carboxylic acid group, which affects its solubility and reactivity .

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

8-chloro-2-oxo-4aH-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-5H,(H,14,15)

InChI Key

XEAKCMKCXBUKMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CC(=O)N=C2C(=C1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.